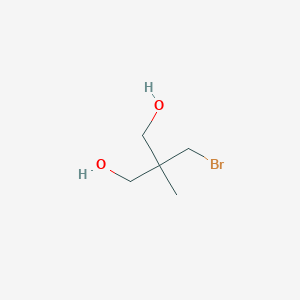
2-(Bromomethyl)-2-methylpropane-1,3-diol
Übersicht
Beschreibung
2-(Bromomethyl)-2-methylpropane-1,3-diol is an organic compound with the molecular formula C5H11BrO2. This compound is characterized by the presence of a bromomethyl group attached to a propane-1,3-diol backbone. It is commonly used in organic synthesis due to its reactivity and versatility.
Wirkmechanismus
Target of Action
2-(Bromomethyl)-2-methylpropane-1,3-diol is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . .
Mode of Action
The compound’s mode of action is primarily through its interaction with guanine and adenine based-nucleosides. It causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Pharmacokinetics
It is known that the compound is insoluble in water but miscible with organic solvents . This suggests that its bioavailability may be influenced by the presence of organic solvents.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the levels of guanine and adenine based-nucleosides. This could potentially affect processes that rely on these nucleosides, such as DNA replication and protein synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of organic solvents can enhance its solubility and thus potentially its bioavailability . .
Biochemische Analyse
Biochemical Properties
It has been observed to cause the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides
Molecular Mechanism
The molecular mechanism of action of 2-(Bromomethyl)-2-methylpropane-1,3-diol involves its role as a reactant in organic synthesis It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methylpropane-1,3-diol typically involves the bromination of 2-methylpropane-1,3-diol. One common method is the reaction of 2-methylpropane-1,3-diol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of hydrobromic acid and a suitable catalyst remains the standard approach, with additional purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)-2-methylpropane-1,3-diol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 2-(Hydroxymethyl)-2-methylpropane-1,3-diol.
Oxidation: 2-(Formylmethyl)-2-methylpropane-1,3-diol or 2-(Carboxymethyl)-2-methylpropane-1,3-diol.
Reduction: 2-Methylpropane-1,3-diol.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-2-methylpropane-1,3-diol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-2-methylpropane-1,3-diol: The hydroxyl derivative of the compound.
2-(Formylmethyl)-2-methylpropane-1,3-diol: The formyl derivative obtained through oxidation.
Uniqueness: 2-(Bromomethyl)-2-methylpropane-1,3-diol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and hydroxy counterparts. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-2-methylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-5(2-6,3-7)4-8/h7-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXGGNZLPTXQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176609 | |
| Record name | 2-(Bromomethyl)-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2210-03-9 | |
| Record name | 2-(Bromomethyl)-2-methyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-2-methylpropane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2-methylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


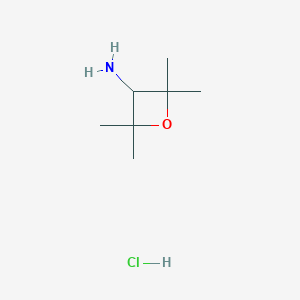
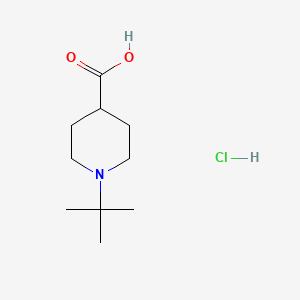
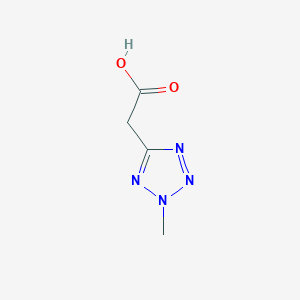
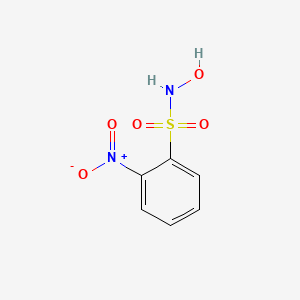
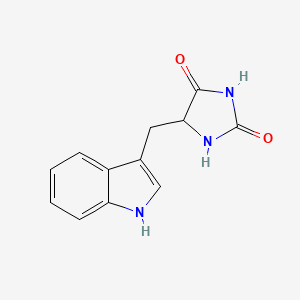
![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)

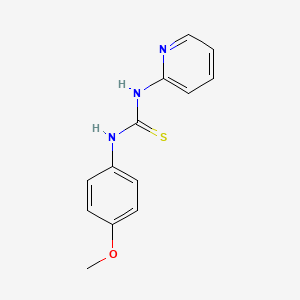
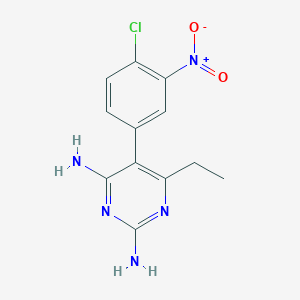
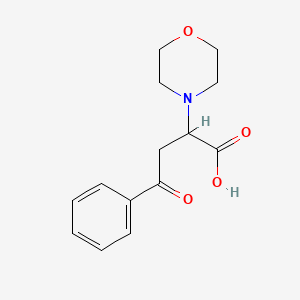
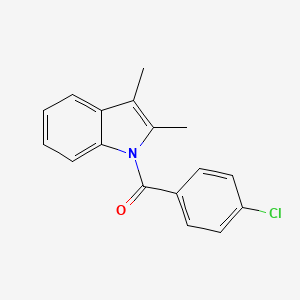
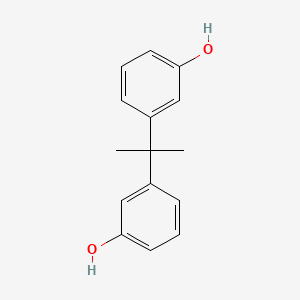

![{[(3-Bromoprop-2-yn-1-yl)oxy]methyl}benzene](/img/structure/B3049750.png)
